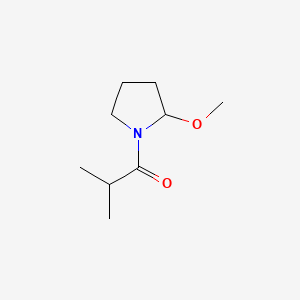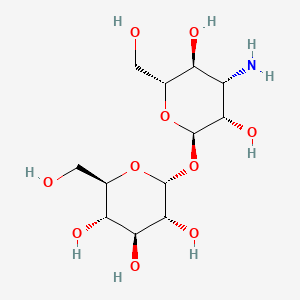
MES hemisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MES hemisodium salt, also known as 2-(N-Morpholino)ethanesulfonic acid hemisodium salt or 4-Morpholineethanesulfonic acid hemisodium salt, is a buffering agent used in biological and biochemical research . It is a salt form of MES hydrate, which contains an ethanesulfonic moiety that consists of an OH group which readily loses a hydrogen atom to form the salt complex .
Molecular Structure Analysis
The empirical formula of MES hemisodium salt is C6H13NO4S·0.5Na . The molecular weight is 206.73 . The structure includes a morpholino group and an ethanesulfonic acid group .Physical And Chemical Properties Analysis
MES hemisodium salt appears as a white crystalline powder . It has a solubility of 500 mg/mL in water, forming a clear, colorless solution . The useful pH range is 5.5-6.7, and the pKa is 6.1 .Scientific Research Applications
Buffering Agent in Biochemical Research
MES hemisodium salt is widely used as a buffering agent in biochemical research . It helps maintain the pH of the solution within a specific range, ensuring that the biochemical reactions occur under optimal conditions .
Component in Cell Culture Media
In cell culture, MES hemisodium salt is used to maintain physiological pH . This is crucial for the survival and growth of cells in vitro, as it helps maintain the homeostasis of the cellular environment .
Resuspension of Carboxylated Micelles
MES hemisodium salt has been used as a buffer for the resuspension of carboxylated micelles . This application is particularly important in the field of nanotechnology, where micelles are used as delivery vehicles for drugs and other therapeutic agents .
Immobilization of Antibacterial Peptides
Another unique application of MES hemisodium salt is its use as a buffer for the immobilization of antibacterial nisin peptides . This process is crucial in the development of antibacterial coatings and surfaces .
Molecular Biology Applications
In molecular biology, MES hemisodium salt is used in various applications, including DNA extraction and purification, protein extraction, and as a component in running buffers for gel electrophoresis .
Pharmaceutical Development
MES hemisodium salt plays a crucial role in pharmaceutical development .
Plant Culture Medium
MES hemisodium salt is also used in plant culture medium . It helps regulate the pH value in the medium, ensuring optimal growth conditions for the plants .
Biochem/Physiological Actions
MES is one of the major Good’s buffers and is applicable in regulating the pH value in physiological experiments, reagent solutions and plant culture medium .
Mechanism of Action
Target of Action
MES hemisodium salt, also known as 2-(4-Morpholino)ethanesulfonic acid hemisodium salt, is primarily used as a buffering agent in biological and biochemical research . Its primary target is the pH of the solution it is added to. It helps maintain the pH within a specific range, which is crucial for maintaining the integrity and activity of biological molecules during experiments .
Mode of Action
MES hemisodium salt acts by resisting changes in pH. It can accept or donate protons in response to changes in H+ concentration, thereby maintaining the pH of the solution within a narrow range . This property makes it an essential tool in biological and biochemical research, where pH stability is critical for the proper functioning of biological molecules .
Biochemical Pathways
Instead, it creates an environment conducive for biochemical reactions to occur by maintaining a stable pH . This stability allows enzymes and other proteins to maintain their native conformation and function optimally, thereby ensuring the proper progression of biochemical pathways .
Pharmacokinetics
It is primarily used in vitro as a buffering agent in research settings .
Result of Action
The primary result of the action of MES hemisodium salt is the maintenance of a stable pH environment. This stability is crucial for the proper functioning of biological molecules, such as enzymes, and for the progression of biochemical reactions . For example, it has been used as a buffer for the resuspension of carboxylated micelles and for the immobilization of antibacterial nisin peptides .
Action Environment
The efficacy and stability of MES hemisodium salt as a buffering agent are influenced by several environmental factors. These include temperature, ionic strength, and the presence of other ions in the solution . It is most effective as a buffer in the pH range of 5.5-6.7 . Its buffering capacity can be affected by changes in these environmental conditions, so these factors must be carefully controlled when using MES hemisodium salt in research settings .
Future Directions
As a buffering agent, MES hemisodium salt has a wide range of applications in biological and biochemical research. It is used as a running buffer for resolving very small proteins on bis-tris gels, in cation-exchange chromatography, and as a biological buffer in plant cell cultures . Its future use will likely continue to be in these areas, as well as in any new applications that require a stable, biologically compatible buffer.
properties
IUPAC Name |
sodium;2-morpholin-4-ylethanesulfonate;2-morpholin-4-ylethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO4S.Na/c2*8-12(9,10)6-3-7-1-4-11-5-2-7;/h2*1-6H2,(H,8,9,10);/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQSUKMBWPKXOP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O.C1COCCN1CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N2NaO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693917 |
Source


|
| Record name | Sodium 2-(morpholin-4-yl)ethane-1-sulfonate--2-(morpholin-4-yl)ethane-1-sulfonic acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Morpholino)ethanesulfonic acid hemisodium salt | |
CAS RN |
117961-21-4 |
Source


|
| Record name | Sodium 2-(morpholin-4-yl)ethane-1-sulfonate--2-(morpholin-4-yl)ethane-1-sulfonic acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)





